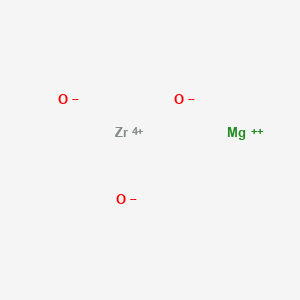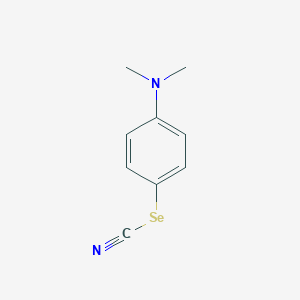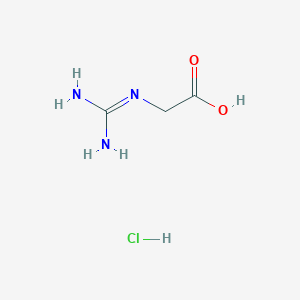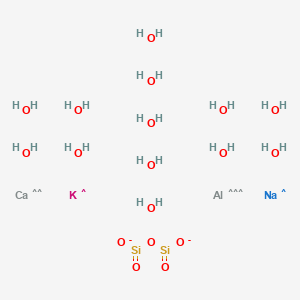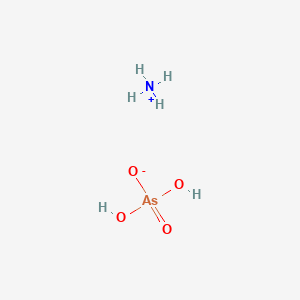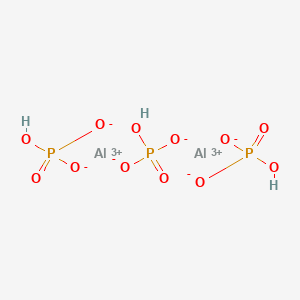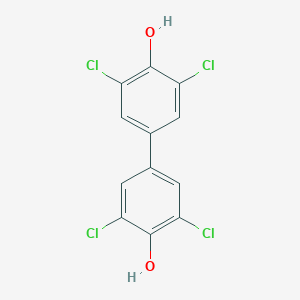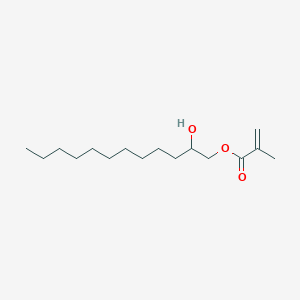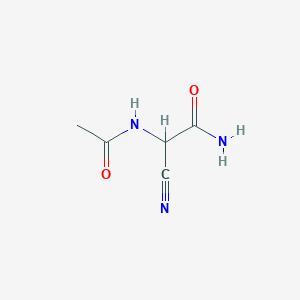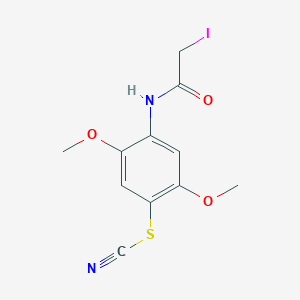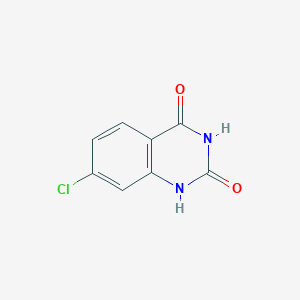![molecular formula C14H23Cl3N6Zn B084009 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) CAS No. 14970-39-9](/img/structure/B84009.png)
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAP-ZnCl and is known for its unique properties that make it useful in a variety of research settings. In
Mecanismo De Acción
The mechanism of action of DEAP-ZnCl involves the binding of the compound to specific molecules or cells. Once bound, DEAP-ZnCl can be activated by light, which causes the compound to produce reactive oxygen species (ROS). These ROS can then cause damage to the bound molecules or cells, leading to cell death or other physiological effects.
Efectos Bioquímicos Y Fisiológicos
DEAP-ZnCl has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, apoptosis, and phototoxicity. These effects are largely dependent on the specific cells or molecules that DEAP-ZnCl is bound to, as well as the intensity and duration of light exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DEAP-ZnCl is its ability to selectively bind to specific molecules or cells, allowing researchers to study and visualize specific biological processes. However, one limitation of DEAP-ZnCl is its potential toxicity, which can limit its use in certain research settings.
Direcciones Futuras
There are a number of future directions for research on DEAP-ZnCl, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications in fields such as drug delivery and cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of DEAP-ZnCl, as well as its potential toxicity and safety concerns.
In conclusion, DEAP-ZnCl is a unique chemical compound that has a variety of potential applications in scientific research. Its ability to selectively bind to specific molecules or cells and produce reactive oxygen species upon light activation make it useful in a variety of research settings. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
The synthesis of DEAP-ZnCl involves the reaction of 4-(diethylamino)aniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound. Finally, the azo compound is reacted with zinc chloride to form the trichlorozincate(1-) salt of DEAP-ZnCl.
Aplicaciones Científicas De Investigación
DEAP-ZnCl has been used in a variety of scientific research applications, including fluorescence microscopy, bioimaging, and photodynamic therapy. The unique properties of DEAP-ZnCl make it useful in these applications because it is able to selectively bind to certain molecules and cells, allowing researchers to study and visualize specific biological processes.
Propiedades
Número CAS |
14970-39-9 |
|---|---|
Nombre del producto |
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) |
Fórmula molecular |
C14H23Cl3N6Zn |
Peso molecular |
447.1 g/mol |
Nombre IUPAC |
4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C14H22N6.3ClH.Zn/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;/h7-11,14H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
Clave InChI |
DYHMUMNVFYZYPX-UHFFFAOYSA-L |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
Otros números CAS |
23532-28-7 14970-39-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



